Lipophilicity Comparison with Non-Fluorinated Analog
The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.2, compared to a LogP of 2.87 for the non-fluorinated comparator 2,4-dichloro-1H-benzo[d]imidazole (CAS 15965-56-7) . This ΔLogP of +0.33 represents an ~11% increase in lipophilicity attributable to the 7-fluoro substituent. Increased lipophilicity within this range can enhance membrane permeability and target protein binding without crossing into unfavorable high-logP territory associated with poor solubility and promiscuous binding [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 2,4-Dichloro-1H-benzo[d]imidazole: LogP = 2.87 |
| Quantified Difference | ΔLogP = +0.33 (≈11% increase in lipophilicity) |
| Conditions | Calculated values from vendor technical datasheets; XLogP3-AA (target) vs. LogP (comparator); different computational methods may apply |
Why This Matters
This lipophilicity difference can directly affect compound permeability, metabolic stability, and off-target binding profiles, making the fluorinated scaffold a superior choice for programs requiring balanced ADME properties.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery 2010, 5 (3), 235–248. View Source
